N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 115491-98-0
VCID: VC0054464
InChI: InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1
SMILES: CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C19H34N2O4
Molecular Weight: 354.5 g/mol

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

CAS No.: 115491-98-0

Main Products

VCID: VC0054464

Molecular Formula: C19H34N2O4

Molecular Weight: 354.5 g/mol

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid - 115491-98-0

CAS No. 115491-98-0
Product Name N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Molecular Formula C19H34N2O4
Molecular Weight 354.5 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1
Standard InChIKey WMDONTOVXUGLIK-ZSCHJXSPSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
SMILES CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
PubChem Compound 16211292
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator